molecular formula C4H9NO2S B010627 Methylcysteine CAS No. 19651-44-6

Methylcysteine

Cat. No. B010627
CAS RN: 19651-44-6
M. Wt: 135.19 g/mol
InChI Key: IDIDJDIHTAOVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylcysteine is a derivative of the amino acid cysteine. In this compound, the hydrogen atom attached to the sulfur atom in cysteine is replaced by a methyl group .


Synthesis Analysis

S-methylcysteine is synthesized from methanethiol and O-acetylserine by the enzyme cysteine synthase . Another study describes a new asymmetric synthesis of α-Methylcysteines via chiral aziridines .


Molecular Structure Analysis

The molecular formula of Methylcysteine is C4H9NO2S. The IUPAC name is 2-amino-3-methylsulfanylpropanoic acid .


Physical And Chemical Properties Analysis

Methylcysteine has a molecular weight of 135.19 g/mol. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Metabolism and Cognitive Function

Methylcysteine, a derivative of the amino acid cysteine, has been studied for its role in various metabolic processes and their impacts on health. One significant area of research involves its association with homocysteine metabolism and cognitive function. Elevated levels of homocysteine, a related metabolic marker, have been linked to cognitive impairment and dementia. Studies have shown that higher concentrations of methylmalonic acid (MMA), related to vitamin B-12 deficiency, are associated with lower cognitive function scores, particularly in language comprehension and expression (McCracken, Hudson, Ellis, & McCaddon, 2006).

Metabolic Pathways in Mammals

Research has also delved into the metabolism of methylcysteine in mammals. For example, a study from 1959 explored how methyl-labeled S-methylcysteine is metabolized in rats, highlighting the potential role of this amino acid in normal metabolic processes of both plant and animal tissues (Horner & Kuchinskas, 1959).

Homocysteine Metabolism

Several studies have investigated the broader topic of homocysteine metabolism, in which methylcysteine plays a part. This includes research on the genetic factors influencing homocysteine levels and the impact of vitamins like B12 and folate on this pathway. The importance of homocysteine metabolism is underscored by its association with increased risk of vascular disease, and how genetic defects in this pathway can lead to hyperhomocysteinemia (Selhub, 1999).

DNA Methylation and Health Impacts

The impact of metabolism, including that of compounds like methylcysteine, on DNA methylation is another crucial area of research. This field explores how variations in DNA methylation status, often a result of environmental factors such as metabolism, can lead to various health conditions. Homocysteine metabolism, where methylcysteine plays a role, is a significant factor in this regard (Ulrey, Liu, Andrews, & Tollefsbol, 2005).

Cardiovascular Health

Research has also been conducted on the roles of homocysteine and folic acid in cardiovascular pathobiology, where methylcysteine's involvement in homocysteine metabolism is relevant. This research proposes that an abnormal homocysteine level seen in pathologic states may reflect a disturbance of 'methoxistasis', a balance regulated by the methionine-homocysteine cycle (Joseph & Loscalzo, 2013).

Safety And Hazards

While specific safety and hazard information for Methylcysteine is not available in the search results, it is generally recommended to prevent further spillage or leakage if it occurs, and to avoid letting the chemical enter drains .

Future Directions

While specific future directions for Methylcysteine research are not mentioned in the search results, one study discusses the potential role of S-methylcysteine in the amelioration of certain conditions .

Relevant Papers

Several papers were found in the search results that discuss various aspects of Methylcysteine. These include studies on the synthesis of Methylcysteine , its role in the synthesis of ubiquitin thioester , and its potential therapeutic applications . Further analysis of these papers could provide more detailed information on the various aspects of Methylcysteine.

properties

IUPAC Name

2-amino-3-methylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIDJDIHTAOVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylcysteine

CAS RN

7728-98-5, 1187-84-4, 19651-44-6
Record name S-Methylcysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7728-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-S-Methylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Methylcysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-methyl-DL-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylcysteine
Reactant of Route 2
Methylcysteine
Reactant of Route 3
Reactant of Route 3
Methylcysteine
Reactant of Route 4
Reactant of Route 4
Methylcysteine
Reactant of Route 5
Methylcysteine
Reactant of Route 6
Reactant of Route 6
Methylcysteine

Citations

For This Compound
6,910
Citations
F Rébeillé, S Jabrin, R Bligny… - Proceedings of the …, 2006 - National Acad Sciences
Despite recent progress in elucidating the regulation of methionine (Met) synthesis, little is known about the catabolism of this amino acid in plants. In this article, we present several …
Number of citations: 162 www.pnas.org
R Kubec, V Drhová, J Velíšek - Journal of Agricultural and Food …, 1998 - ACS Publications
… S-Methylcysteine sulfoxide appeared to be a rather thermolabile … S-methylcysteine, alanine, and pyruvic acid were positively identified by means of HPLC and TLC. S-Methylcysteine is …
Number of citations: 101 pubs.acs.org
LA Erlich, KSA Kumar, M Haj-Yahya… - Organic & …, 2010 - pubs.rsc.org
… , combining native chemical ligation and N-methylcysteine containing peptides, to chemically prepare ubiquitin thioester for the first time. The N-methylcysteine is utilized as an N→S …
Number of citations: 104 pubs.rsc.org
BL Kedrowski - The Journal of Organic Chemistry, 2003 - ACS Publications
… The key to any synthesis of 2-methylcysteine is control of … The first reported synthesis of 2-methylcysteine uses valine as a … The forth method accesses 2-methylcysteine by nucleophilic …
Number of citations: 66 pubs.acs.org
HS Marks, JA Hilson, HC Leichtweis… - Journal of agricultural …, 1992 - ACS Publications
The naturally occurring sulfur compound S-methylcysteine sulfoxide (SMCSO) was determined for five common Brassica vegetables, broccoflower, broccoli, Brussels sprouts, cabbage, …
Number of citations: 123 pubs.acs.org
RH Smith - Veterinary Science Communications, 1978 - Springer
Ruminant animals fed mainly or exclusively on brassica crops may develop a severe Heinz body anaemia. Clinical signs of the disease include haemoglobinuria, jaundice, increase in …
Number of citations: 39 link.springer.com
F Burlina, G Papageorgiou, C Morris, PD White… - Chemical …, 2014 - pubs.rsc.org
The progress of total chemical protein synthesis has been hampered by difficulties in preparing peptide thioesters by standard Fmoc peptide synthesis. The amino acid, α-methylcysteine…
Number of citations: 63 pubs.rsc.org
EK Elmahallawy, A Fehaid… - Frontiers in Veterinary …, 2022 - frontiersin.org
Avian coccidiosis is one of the major parasitic diseases in the poultry industry. The infection is caused by Eimeria species, and its treatment relies mainly on the administration of …
Number of citations: 19 www.frontiersin.org
RS Narayan, MS VanNieuwenhze - Organic letters, 2005 - ACS Publications
Lantibiotics are a class of lanthionine (and/or β-methyllanthionine)-containing peptides with antibioitic activity against Gram-positive bacteria. As part of our research effort directed …
Number of citations: 81 pubs.acs.org
TG Appleton, JW Connor, JR Hall - Inorganic Chemistry, 1988 - ACS Publications
… 4For S-methylcysteine complexes, for which JAX and /BX were determined. Spectra of … c For S-methylcysteine complexes only; the methylene region is complex for methionine …
Number of citations: 141 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.